N-butyl-3-phenylpropanamide
Overview
Description
N-butyl-3-phenylpropanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 3-phenylpropanoic acid under dehydrating conditions to form the amide bond. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-butyl-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-diisopropyl-3-phenylpropanamide: Used as an intermediate in the synthesis of tolterodine, a muscarinic receptor antagonist.
N-phenylpropanamide: Known for its applications in organic synthesis and as a building block for more complex molecules.
Uniqueness: N-butyl-3-phenylpropanamide is unique due to its specific structural features and the resulting chemical properties. Its butyl group provides distinct reactivity compared to other similar compounds, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
N-butyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVEZLZUTUCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364291 | |
Record name | N-butyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-11-6 | |
Record name | N-Butyl-3-phenylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10264-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-butyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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